

Application Notes and Protocols for In Vivo N-Oleoyldopamine Studies in Mice

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Compound of Interest

Compound Name: *N-Oleoyldopamine*

Cat. No.: *B109530*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols utilizing **N-Oleoyldopamine** (OLDA) in mouse models. The information is curated for professionals in research and drug development to facilitate the design and execution of studies investigating the physiological and pharmacological effects of this endogenous lipid mediator.

N-Oleoyldopamine, a naturally occurring amide of oleic acid and dopamine, has been identified as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. [1][2][3][4] Research in murine models has demonstrated its involvement in a variety of physiological processes, including cardioprotection, nociception, inflammation, and metabolism.

Data Presentation: Quantitative Summary of Experimental Parameters

The following tables summarize key quantitative data from various in vivo and ex vivo studies involving OLDA administration in mice.

Table 1: Administration Routes and Dosages

Applicati on	Mouse Strain	Administr ation Route	OLDA Dose/Con centratio n	Vehicle	Key Findings	Referenc e
Cardioprot ection	C57BL/6J (WT), B6.129S4- TRPV1tm1 Jul (TRPV1-/-)	Langendorf f Perfusion (ex vivo)	2×10^{-9} M	Krebs- Henseleit buffer	Improved post- ischemic cardiac function recovery in WT but not TRPV1-/- hearts.	[1]
Pain/Nocic eption	Sprague- Dawley Rats (Data relevant to mice)	Intraplantar (i.pl.)	50 nmol	Not specified	Evoked paw lifting/lickin g in WT mice, significantl y less in TRPV1 knockout mice.	
Pain/Nocic eption	Not specified	Intrathecal	500 μ M	Not specified	Induced thermal hyperalgesi a.	
Anti- inflammatio n	Wild-type mice	Intravenou s (i.v.)	10 mg/kg	Not specified	Increased IL-10 and decreased pro- inflammato ry cytokines in	

Glucose Homeostasis	Wild-type, GPR119-deficient mice	Not specified	Not specified	Not specified	endotoxemic and septic mice.
					Improves glucose handling in a GPR119-dependent manner.

Table 2: Pharmacokinetic Parameters

Administration Route	Dose	Time Points for Blood Collection	Analytical Method	Reference
Intravenous (i.v.)	10 mg/kg	1, 2, 5, 15, 30, 60 min, and 2, 6, 24 h	Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)	

Experimental Protocols

Protocol 1: Investigation of Cardioprotective Effects (Ex Vivo Langendorff Perfusion)

This protocol is adapted from studies investigating the protective effects of OLDA on ischemia-reperfusion (I/R) injury in the isolated mouse heart.

1. Animals:

- Wild-type (e.g., C57BL/6J) and TRPV1 knockout (TRPV1^{-/-}) mice (25-30 g).

2. Anesthesia and Heart Isolation:

- Anesthetize the mouse with pentobarbital sodium (50 mg/kg, intraperitoneal).
- Administer heparin (500 U/kg, intraperitoneal) to prevent coagulation.
- Perform a thoracotomy, rapidly excise the heart, and place it in ice-cold Krebs-Henseleit buffer.

3. Langendorff Perfusion Setup:

- Cannulate the aorta and mount the heart on a Langendorff apparatus.
- Retrogradely perfuse the heart with Krebs-Henseleit buffer (in mmol/L: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 0.5 Na-EDTA, and 11 glucose), saturated with 95% O₂-5% CO₂ at 37°C and a constant pressure of 80 mmHg.
- Insert a water-filled balloon into the left ventricle to measure isovolumetric ventricular pressure.

4. Experimental Procedure:

- Allow the heart to stabilize for 25 minutes.
- Perfuse with OLDA (2×10^{-9} M) for 10 minutes. For antagonist studies, introduce antagonists 5 minutes prior to OLDA.
- Induce global ischemia by stopping the perfusion for 35 minutes.
- Reperfuse the heart for 40 minutes.
- Continuously record cardiac function parameters: Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), Coronary Flow (CF), and the maximal rate of pressure development (+dP/dt).

5. Data Analysis:

- Compare the recovery of cardiac function parameters between vehicle-treated, OLDA-treated, and antagonist-treated groups in both WT and TRPV1-/- hearts.

Protocol 2: Assessment of Nociceptive Behavior

This protocol is based on studies evaluating the role of OLDA in pain modulation.

1. Animals:

- Adult mice (e.g., Swiss Webster).

2. Drug Preparation and Administration:

- Dissolve OLDA in a suitable vehicle (e.g., saline containing a small percentage of ethanol and Tween 80).
- For thermal hyperalgesia, inject OLDA intraplantarly (i.pl.) into the hind paw (e.g., 50 nmol in a volume of 20-50 μ L).
- For central sensitization studies, administer OLDA intrathecally.

3. Behavioral Testing (Hargreaves Plantar Test):

- Place the mouse in a plexiglass chamber on a glass floor and allow it to acclimate.
- A radiant heat source is focused onto the plantar surface of the hind paw.
- Measure the latency for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.
- Measure paw withdrawal latency at baseline (before injection) and at various time points after OLDA administration.

4. Data Analysis:

- A significant decrease in paw withdrawal latency compared to baseline or vehicle-injected controls indicates thermal hyperalgesia.

Protocol 3: Evaluation of Anti-Inflammatory Effects in Endotoxemia

This protocol is derived from research on the immunomodulatory properties of OLDA in a mouse model of systemic inflammation.

1. Animals:

- Adult wild-type mice.

2. Induction of Endotoxemia:

- Induce systemic inflammation by administering lipopolysaccharide (LPS) (e.g., 1 mg/kg, intravenously or intratracheally).

3. OLDA Treatment:

- Immediately after LPS challenge, treat mice with OLDA (10 mg/kg, i.v.) or vehicle.

4. Sample Collection and Analysis:

- At predetermined time points (e.g., 2, 6, 24 hours) after treatment, collect blood via cardiac puncture.
- Euthanize mice and collect tissues such as lungs for histological analysis.
- Measure plasma cytokine levels (e.g., IL-10, IL-6, TNF- α) using ELISA or multiplex assays.
- Perform histological examination of lung tissue to assess for injury (e.g., edema, inflammatory cell infiltration).

5. Sepsis Score:

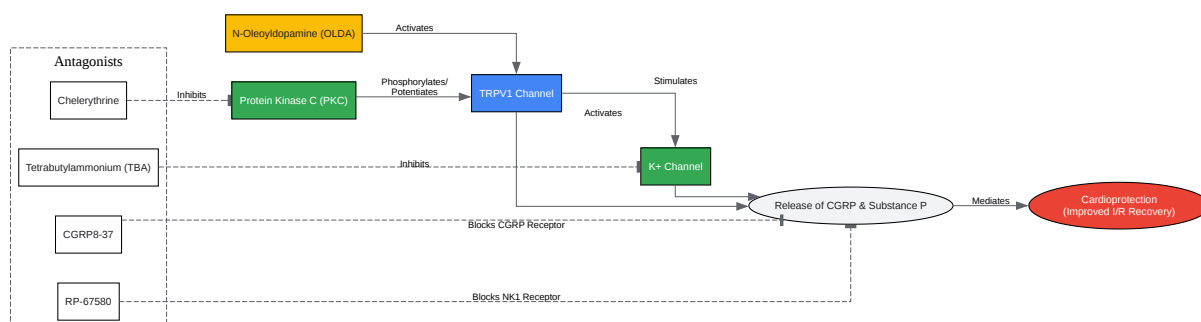
- Monitor mice for clinical signs of sepsis and assign a sepsis score based on parameters like appearance, level of consciousness, activity, response to stimulus, eyes, and respiration rate.

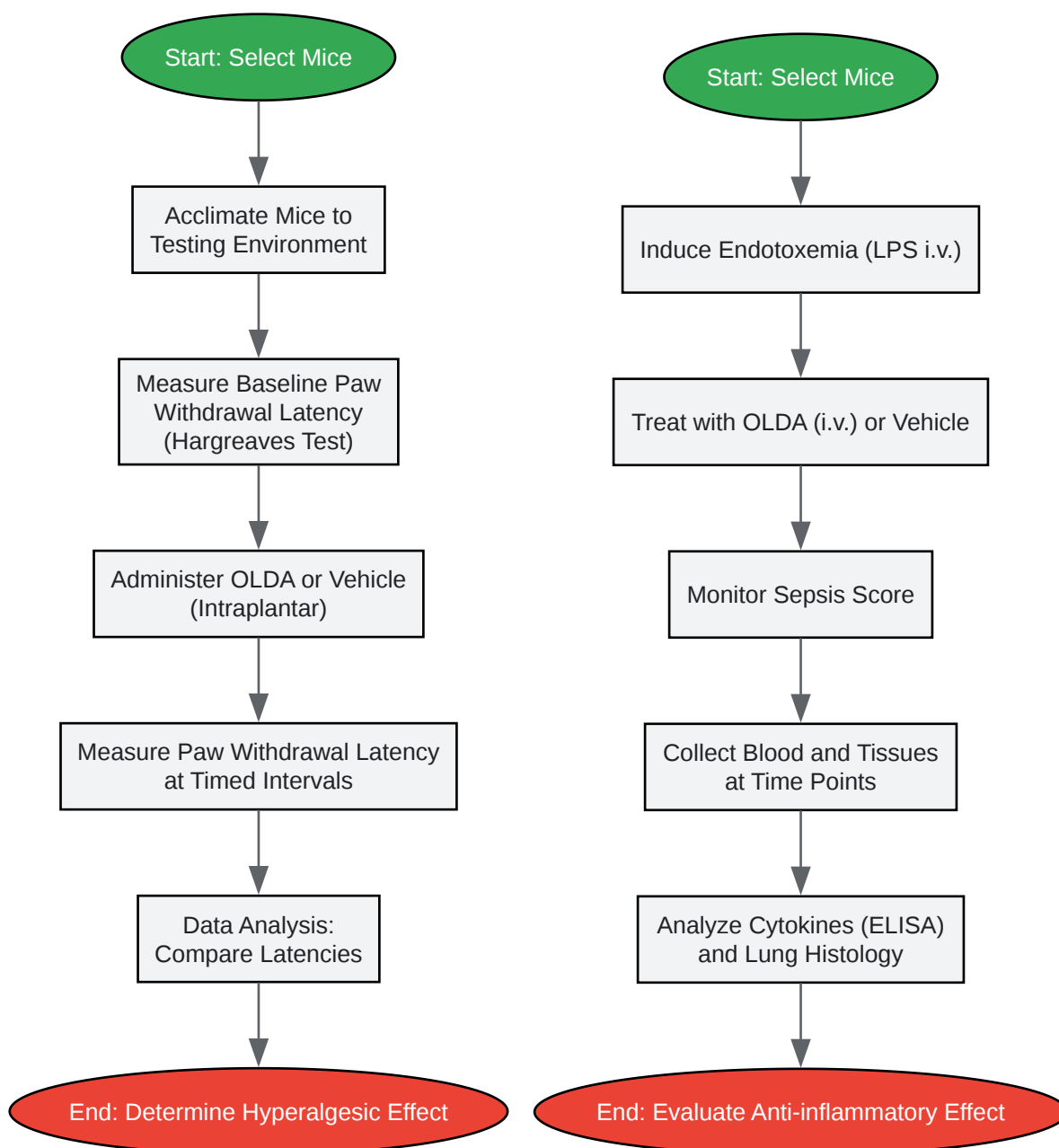
6. Data Analysis:

- Compare cytokine levels, lung injury scores, and sepsis scores between OLDA-treated and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows





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